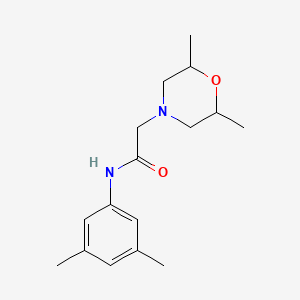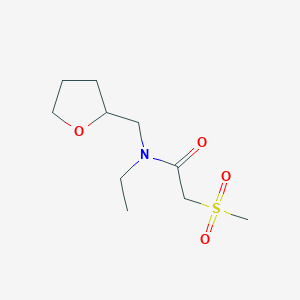
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. It is believed to work by activating the immune system and inducing tumor necrosis factor-alpha (TNF-alpha) production. TNF-alpha is a cytokine that plays a key role in the body's immune response to cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, leading to increased blood flow to tumors. This increased blood flow can enhance the delivery of chemotherapy drugs to the tumor. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is its ability to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy. However, 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to have limitations in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. It has also been shown to have a short half-life, which can limit its effectiveness.
Orientations Futures
There are a number of future directions for 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide research. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide treatment. Finally, there is interest in exploring the potential use of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer cells.
Méthodes De Synthèse
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep process starting from 3,5-dimethylphenylacetic acid. The first step involves the conversion of the acid to an acid chloride, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then treated with acetic anhydride to form 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide.
Applications De Recherche Scientifique
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-12(2)7-15(6-11)17-16(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXFUTSSWGVBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1R*,3S*)-3-{[(2-methoxyethyl)(methyl)amino]carbonyl}cyclopentyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5314047.png)

![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314064.png)
![1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5314069.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5314078.png)
![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine](/img/structure/B5314089.png)

![2-(allylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314112.png)
![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)
![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-[5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5314145.png)